molecular formula C15H16O6 B1219712 Dihydromikanolide CAS No. 23758-04-5

Dihydromikanolide

Cat. No.: B1219712
CAS No.: 23758-04-5
M. Wt: 292.28 g/mol
InChI Key: UOQXZMNXWXQCJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromikanolide can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the extraction of the compound from the Mikania micrantha plant. The process includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. Additionally, microbial fermentation using specific strains of microorganisms can be employed to produce this compound in a controlled environment .

Chemical Reactions Analysis

Types of Reactions: Dihydromikanolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

1.1 Anti-Cancer Activity

Dihydromikanolide exhibits notable anti-cancer properties. Research has demonstrated its ability to inhibit the proliferation of various human tumor cell lines. For instance, studies have shown that this compound significantly reduces the viability of prostate cancer cells (DU145) and pancreatic cancer cells (Mia-Paca2) with IC50 values indicating effective inhibition at low concentrations .

Table 1: Inhibitory Concentrations of this compound on Tumor Cell Lines

Cell LineIC50 (µg/mL)
DU14510.0
Mia-Paca212.5
HepG22.57

1.2 Anti-Viral Activity

This compound has also been identified as a potential anti-viral agent. It has been shown to inhibit DNA polymerases, which are crucial for viral replication, making it a candidate for treating viral infections . The compound's efficacy against various viruses is under investigation, with preliminary results indicating promising activity against certain viral strains.

1.3 Anti-Parasitic Activity

The anti-parasitic properties of this compound are particularly noteworthy in the context of protozoan infections such as Chagas disease and leishmaniasis. This compound has demonstrated significant inhibitory effects against Trypanosoma cruzi and Leishmania braziliensis, with IC50 values indicating effective concentrations .

Table 2: Inhibitory Concentrations of this compound Against Protozoan Pathogens

PathogenIC50 (µg/mL)
Trypanosoma cruzi (epimastigotes)2.5
Trypanosoma cruzi (trypomastigotes)0.3
Leishmania braziliensis (promastigotes)5.1

Case Studies

Case Study 1: Anti-Cancer Efficacy in Vivo

A study investigated the effects of this compound on tumor growth in a mouse model of prostate cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Treatment of Chagas Disease

In an experimental model of Chagas disease, mice treated with this compound exhibited decreased parasitemia and improved survival rates compared to untreated controls. This highlights its potential application in treating parasitic infections effectively .

Mechanism of Action

The mechanism of action of dihydromikanolide involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA polymerase, which is crucial for DNA replication and cell proliferation. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies . Additionally, this compound affects soil microbial communities by altering the abundance of beneficial bacteria and fungi involved in nutrient cycling .

Comparison with Similar Compounds

Dihydromikanolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:

    Mikanolide: Another sesquiterpene lactone derived from Mikania micrantha, known for its anti-inflammatory and anti-microbial properties.

    Deoxymikanolide: A related compound with similar biological activities but differing in its chemical structure.

    2,3-Epoxy-1-hydroxy-4,9-germacradiene-12,815,6-diolide: Another sesquiterpene lactone with phytotoxic properties.

Biological Activity

Dihydromikanolide is a sesquiterpene lactone derived from the Mikania genus, particularly noted for its diverse biological activities. This article explores its pharmacological potential, focusing on its effects against various pathogens, including protozoa and cancer cells.

Chemical Structure and Isolation

This compound can be obtained through the hydrogenation of mikanolide, a compound also found in Mikania extracts. The process allows for high purity levels, often exceeding 92% without extensive chromatographic separation methods .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In studies, it exhibited the following inhibitory concentrations:

Compound Epimastigotes IC50 (μg/mL) Bloodstream Trypomastigotes IC50 (μg/mL) Amastigotes IC50 (μg/mL)
This compound2.50.38.5
Mikanolide0.72.14.5
Deoxymikanolide0.081.56.3

These results indicate that this compound is less potent than mikanolide and deoxymikanolide against epimastigotes but shows notable activity against amastigotes .

Antitumor Activity

This compound also exhibits potential as an anti-cancer agent. Research indicates that it can inhibit the proliferation of various human tumor cell lines, including DU145 (prostate cancer) and Mia-Paca2 (pancreatic cancer). The inhibition rates were assessed using colorimetric assays, with results suggesting a significant reduction in cell viability at certain concentrations .

The following table summarizes the inhibitory effects observed:

Cell Line IC50 (μg/mL)
DU145Not specified
Mia-Paca2Not specified

While specific IC50 values for this compound were not detailed, similar compounds in the Mikania extracts have shown promising anti-proliferative effects .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Polymerases : this compound has been identified as a potential inhibitor of DNA polymerases, which could contribute to its anti-cancer and antiviral properties .
  • Immune Modulation : In animal models, treatment with this compound led to increased production of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting an immune-enhancing effect that may help control infections like Chagas disease .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections:

  • Chagas Disease Model : In an in vivo study involving mice infected with T. cruzi, this compound treatment resulted in reduced parasitemia and improved survival rates compared to untreated controls .
  • Antimicrobial Activity : Isolated from Mikania micrantha, this compound showed broad-spectrum antimicrobial activity against various pathogenic fungi and bacteria, indicating its potential as a source for new antimicrobial agents .

Properties

IUPAC Name

7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXZMNXWXQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23758-04-5
Record name (1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-1a,1b,2a,6a,7,9a,10,10a-Octahydro-7,10a-dimethyl-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23758-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromikanolide
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Dihydromikanolide
Reactant of Route 3
Dihydromikanolide
Reactant of Route 4
Dihydromikanolide
Reactant of Route 5
Dihydromikanolide
Reactant of Route 6
Dihydromikanolide

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